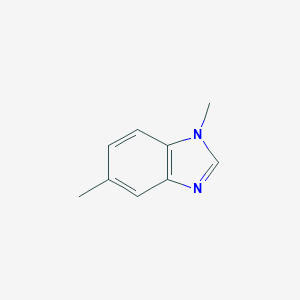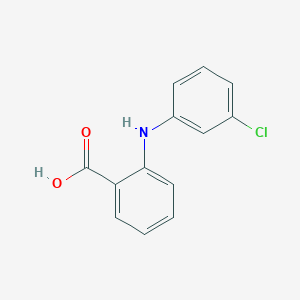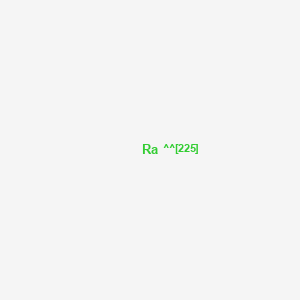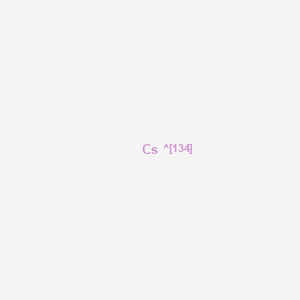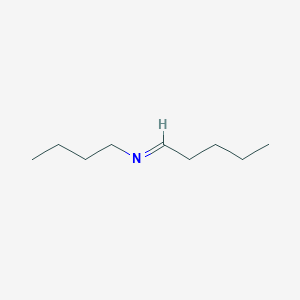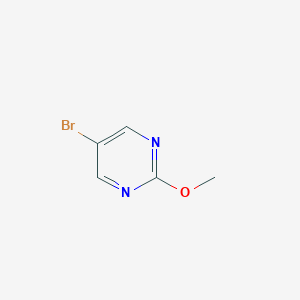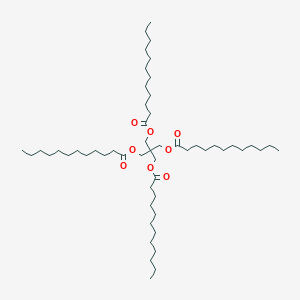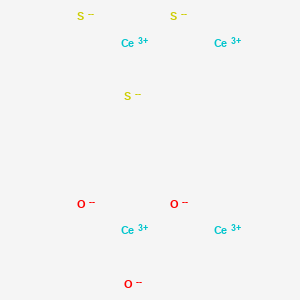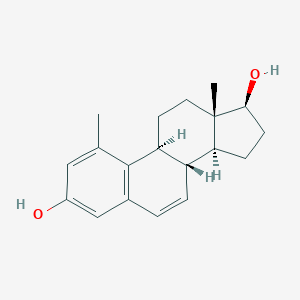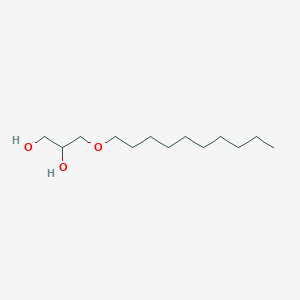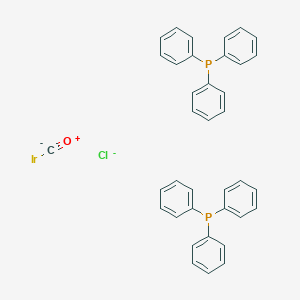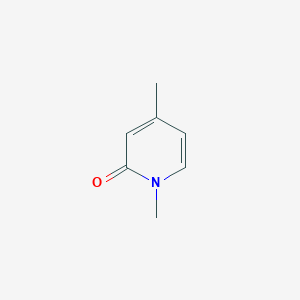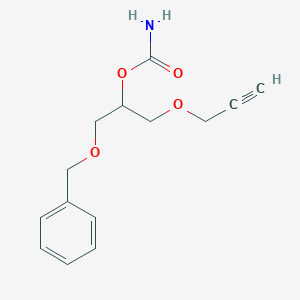
1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate, also known as BPPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPPC is a carbamate derivative that exhibits a unique chemical structure, making it a promising candidate for the development of novel drugs.
作用機序
The mechanism of action of 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in regulating gene expression. Inflammation research has shown that 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate inhibits the production of pro-inflammatory cytokines by blocking the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of inflammatory genes.
Biochemical and Physiological Effects:
1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to induce apoptosis by activating caspase-3 and caspase-9, two enzymes that play a role in programmed cell death. In inflammation research, 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in promoting the survival and growth of neurons.
実験室実験の利点と制限
1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has several advantages for use in lab experiments. It exhibits high solubility in water and is stable under a wide range of pH conditions. Additionally, 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, there are also some limitations to using 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate in lab experiments. It has low bioavailability and a short half-life, which can make it difficult to achieve therapeutic concentrations in vivo. Additionally, 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate can exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate. One area of interest is the development of 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate analogs with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Additionally, further research is needed to fully understand the mechanism of action of 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate and its potential therapeutic applications in various fields of medicine. Finally, studies investigating the safety and toxicity of 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate in vivo are needed to determine its potential as a drug candidate.
Conclusion:
In conclusion, 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate is a carbamate derivative that exhibits a unique chemical structure and potential therapeutic applications in various fields of medicine. The synthesis of 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate involves the reaction between 1-benzyloxy-3-chloro-2-propanol and propargyl carbamate, and it has been studied for its potential anti-tumor and anti-inflammatory activity, as well as its potential use in treating neurological disorders. While 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has several advantages for use in lab experiments, there are also some limitations to its use. Future research on 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate should focus on developing analogs with improved pharmacokinetic properties, further understanding its mechanism of action, and investigating its safety and toxicity in vivo.
合成法
The synthesis of 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate involves the reaction between 1-benzyloxy-3-chloro-2-propanol and propargyl carbamate. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate.
科学的研究の応用
1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. In cancer research, 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. Inflammation research has also shown that 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
14669-15-9 |
|---|---|
製品名 |
1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate |
分子式 |
C14H17NO4 |
分子量 |
263.29 g/mol |
IUPAC名 |
(1-phenylmethoxy-3-prop-2-ynoxypropan-2-yl) carbamate |
InChI |
InChI=1S/C14H17NO4/c1-2-8-17-10-13(19-14(15)16)11-18-9-12-6-4-3-5-7-12/h1,3-7,13H,8-11H2,(H2,15,16) |
InChIキー |
USSSRTPJQOMRMA-UHFFFAOYSA-N |
SMILES |
C#CCOCC(COCC1=CC=CC=C1)OC(=O)N |
正規SMILES |
C#CCOCC(COCC1=CC=CC=C1)OC(=O)N |
同義語 |
Carbamic acid 2-(benzyloxy)-1-(2-propynyloxymethyl)ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



